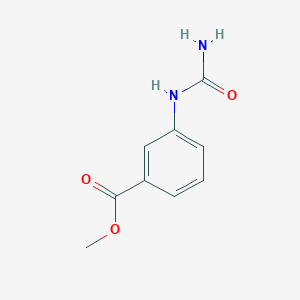
2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine, also known as 25C-NBOMe, is a synthetic phenethylamine derivative that has gained popularity in recent years as a designer drug. It belongs to the family of 2C-X compounds and is structurally similar to the psychedelic drug mescaline. 25C-NBOMe is known for its potent hallucinogenic effects and has been associated with numerous cases of adverse reactions, including fatalities. However, despite its potential dangers, 25C-NBOMe remains a subject of scientific research due to its unique chemical properties and potential therapeutic applications.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine has a high affinity for the 5-HT2A receptor, which is known to play a role in the regulation of mood, cognition, and perception. Binding to this receptor is thought to be responsible for the drug's hallucinogenic effects.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine are complex and not fully understood. However, studies have shown that the drug can cause a range of effects, including changes in heart rate, blood pressure, and body temperature. Additionally, 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which may contribute to its psychoactive effects.
実験室実験の利点と制限
One advantage of using 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the brain's perception and cognition. Additionally, the drug's high affinity for serotonin receptors makes it a valuable tool for studying the role of these receptors in various psychiatric disorders. However, the potential dangers associated with 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine use, including its potential for toxicity and adverse reactions, limit its use in lab experiments.
将来の方向性
There are several potential future directions for research on 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine. One area of interest is the drug's potential as a treatment for various psychiatric disorders, including depression, anxiety, and addiction. Additionally, research could focus on the drug's mechanism of action and its effects on the brain's serotonin receptors. Finally, further studies could explore the potential risks and benefits of using 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine in lab experiments and clinical trials.
合成法
The synthesis of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form 2,5-dimethoxyphenyl-2-amino-propane. Finally, the amine is reacted with 4-nitrobenzyl chloride to form 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine. The synthesis of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine has been the subject of numerous scientific studies due to its unique chemical properties and potential therapeutic applications. One area of research has focused on the drug's potential as a treatment for various psychiatric disorders, including depression, anxiety, and addiction. Studies have shown that 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine has a high affinity for serotonin receptors in the brain, which may contribute to its antidepressant and anxiolytic effects.
特性
IUPAC Name |
2-(3-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-16-4-2-3-13(11-16)9-10-17-12-14-5-7-15(8-6-14)18(19)20/h2-8,11,17H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOPEFFCPHEDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386134 |
Source


|
| Record name | 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine | |
CAS RN |
355381-67-8 |
Source


|
| Record name | 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


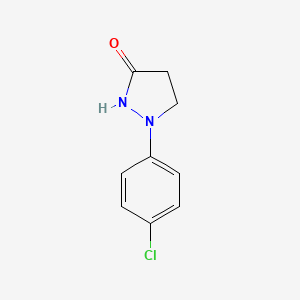
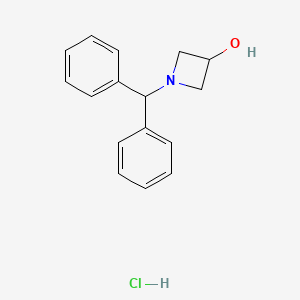
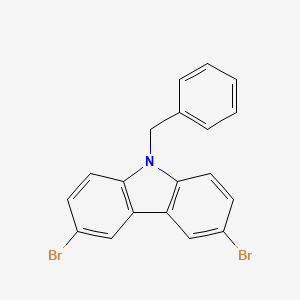

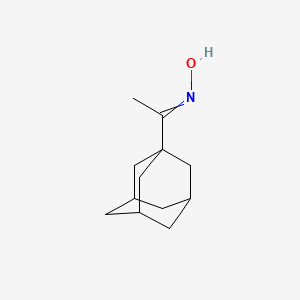
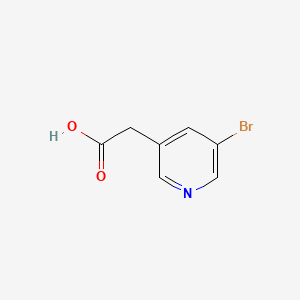
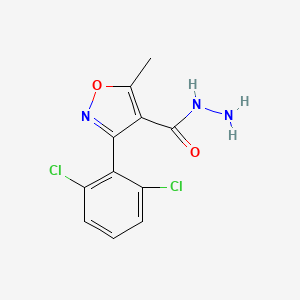
![O-methyl N-[3-(trifluoromethyl)phenyl]carbamothioate](/img/structure/B1363989.png)
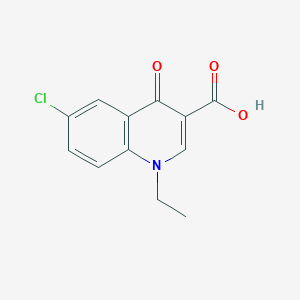
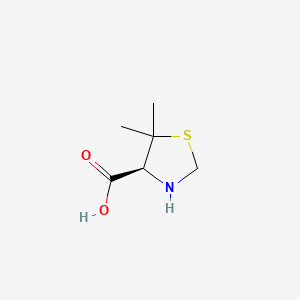

![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)
